molecular formula C11H11NO3 B8530958 Methyl 3-(3-oxoazetidin-1-yl)benzoate

Methyl 3-(3-oxoazetidin-1-yl)benzoate

Cat. No.: B8530958
M. Wt: 205.21 g/mol
InChI Key: CMVDLJYZZUNTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-oxoazetidin-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-oxoazetidine ring at the meta position. This compound is of interest in medicinal chemistry due to the azetidinone’s prevalence in pharmacophores, such as β-lactam antibiotics and protease inhibitors. Its ester group enhances solubility and serves as a reactive handle for further derivatization.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(3-oxoazetidin-1-yl)benzoate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-4-9(5-8)12-6-10(13)7-12/h2-5H,6-7H2,1H3

InChI Key

CMVDLJYZZUNTBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Azetidinone vs. This may explain its hypothetical utility in enzyme inhibition versus the antiviral focus of the indole derivative.

Ester vs. Amide Linkages :

  • The benzoate ester in the target compound offers greater hydrolytic stability than the amide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which is more prone to enzymatic cleavage. However, the amide’s N,O-bidentate directing group enables metal coordination, making it superior for C–H activation reactions.

Solubility and Bioavailability: The azetidinone’s polar lactam ring likely reduces logP compared to the bromoindole analog, suggesting improved aqueous solubility. This aligns with trends seen in β-lactam antibiotics, where ring polarity enhances membrane penetration .

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